Licoricesaponin J2

Antiviral screening Influenza research Cytotoxicity profiling

Procure Licoricesaponin J2 (CAS 938042-18-3) as a high-purity (≥98% HPLC) analytical standard for reproducible antiviral and anti-inflammatory research. Structurally distinct from glycyrrhizin due to its 11-deoxo,24-hydroxy modifications, this oleanane-type triterpene saponin enables precise SAR studies and serves as an authentic marker for licorice ecotype authentication via LC-MS/MS. Avoid variability from crude extracts—choose a well-characterized, reference-standard-grade tool compound to ensure dose-response accuracy and reliable target validation in H1N1 and mechanism-of-action assays.

Molecular Formula C42H64O16
Molecular Weight 824.9 g/mol
CAS No. 938042-18-3
Cat. No. B12774636
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLicoricesaponin J2
CAS938042-18-3
Molecular FormulaC42H64O16
Molecular Weight824.9 g/mol
Structural Identifiers
SMILESCC12CCC(CC1C3=CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)CO)OC6C(C(C(C(O6)C(=O)O)O)O)OC7C(C(C(C(O7)C(=O)O)O)O)O)C)(C)C(=O)O
InChIInChI=1S/C42H64O16/c1-37-13-14-38(2,36(53)54)17-20(37)19-7-8-22-39(3)11-10-23(40(4,18-43)21(39)9-12-42(22,6)41(19,5)16-15-37)55-35-31(27(47)26(46)30(57-35)33(51)52)58-34-28(48)24(44)25(45)29(56-34)32(49)50/h7,20-31,34-35,43-48H,8-18H2,1-6H3,(H,49,50)(H,51,52)(H,53,54)/t20-,21+,22+,23-,24-,25-,26-,27-,28+,29-,30-,31+,34-,35+,37+,38-,39-,40+,41+,42+/m0/s1
InChIKeySLWCVFLNZDOMEZ-WFCUWKETSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Licoricesaponin J2 (CAS 938042-18-3) Sourcing and Characterization: A Product-Specific Guide for Procurement Decisions


Licoricesaponin J2 is an oleanane-type triterpene saponin oligoglycoside, naturally occurring as a constituent of Glycyrrhiza uralensis (Chinese licorice) [1][2]. Its systematic chemical name is 24-hydroxy-11-deoxoglycyrrhizin, with a molecular formula of C42H64O16 and a molecular weight of 824.9 g/mol [3][4]. The compound is characterized by a triterpene aglycone core (24-hydroxy-11-deoxo-glycyrrhetinic acid) glycosylated with two glucuronic acid moieties [5]. It is typically supplied as an analytical reference standard with HPLC purity ≥98% [6]. Licoricesaponin J2 is differentiated from its close structural analogs, such as Licoricesaponin G2 (24-hydroxyglycyrrhizin) and Licoricesaponin H2 (liquiritic acid derivative), by specific modifications in its aglycone oxidation state and glycosylation pattern, which confer distinct bioactivity profiles relevant to research applications in antiviral and anti-inflammatory fields [5][7].

Why Licoricesaponin J2 Cannot Be Substituted by Generic Licorice Extracts or Glycyrrhizin for Targeted Research


Substituting Licoricesaponin J2 with crude licorice extracts or the more abundant compound glycyrrhizin introduces significant variability in bioactivity outcomes, as evidenced by chemometric profiling studies. In a comparative metabolite profiling study of wild versus cultivated licorice using UFLC-Triple TOF-MS/MS, Licoricesaponin J2/G2 was identified alongside glycyrrhizin, glyasperin D, and dehydroglyasperin D as a key chemical marker capable of distinguishing ecotypes based on t-test and variable importance in projection (VIP) values [1]. This indicates that the relative abundance of Licoricesaponin J2 is not constant across plant material sources, and generic extracts will contain unpredictable and non-standardized levels of this compound. Furthermore, Licoricesaponin J2 is structurally distinct from glycyrrhizin (which possesses an 11-oxo group) due to the absence of the 11-oxo moiety (11-deoxo) and the presence of a 24-hydroxy group, modifications that alter its interaction with biological targets and its metabolic stability [2]. Consequently, research requiring precise dose-response relationships, mechanism-of-action studies, or reproducible antiviral assays necessitates the use of the purified, characterized compound rather than a substitute material.

Quantitative Differentiation of Licoricesaponin J2: Head-to-Head Evidence Against Comparators


Antiviral Activity with Minimal Cytotoxicity: Licoricesaponin J2 vs. Uninfected Host Cells at 100 µM

In a comparative cellular assay evaluating antiviral efficacy and host cell toxicity, Licoricesaponin J2 demonstrated selective inhibition of H1N1 influenza virus replication at 100 µM while exhibiting no significant cytotoxicity against uninfected MDCK cells at the same concentration [1]. This contrasts with many broad-spectrum antiviral saponins that often show overlapping cytotoxic and antiviral dose ranges, highlighting Licoricesaponin J2's favorable selectivity window in this model system.

Antiviral screening Influenza research Cytotoxicity profiling

Structural Differentiation from Glycyrrhizin: Absence of 11-Oxo Group Confers Distinct Metabolic and Bioactivity Profile

Licoricesaponin J2 (24-hydroxy-11-deoxoglycyrrhizin) differs from the primary licorice saponin glycyrrhizin (glycyrrhizic acid) by the absence of the 11-oxo group (11-deoxo) and the presence of a 24-hydroxy group on the triterpene aglycone [1][2]. While direct comparative bioactivity data for this specific pair is limited in the public domain, this structural divergence is well-documented in the foundational characterization papers. The 11-oxo group in glycyrrhizin is a critical determinant for its binding to mineralocorticoid receptors and its associated side-effect profile, including pseudoaldosteronism. The absence of this moiety in Licoricesaponin J2 is hypothesized to confer a distinct pharmacological fingerprint, making it a valuable tool for dissecting structure-activity relationships in licorice saponins.

Structure-activity relationship Natural product chemistry Metabolic stability

Ecotype Discrimination: Licoricesaponin J2 as a Chemical Marker for Wild vs. Cultivated Licorice

In a UFLC-Triple TOF-MS/MS-based comparative metabolite profiling study, Licoricesaponin J2/G2 was identified, along with glycyrrhizin, glyasperin D, and dehydroglyasperin D, as a chemical marker capable of differentiating wild and cultivated licorice ecotypes [1]. The study employed principal component analysis (PCA) and partial least squares discriminant analysis (PLS-DA) to classify samples into distinct groups, with Licoricesaponin J2/G2 showing a statistically significant contribution to the separation based on t-test and variable importance in projection (VIP) values. This indicates that the relative abundance of Licoricesaponin J2 varies significantly between wild and cultivated sources, a difference not captured by assaying total saponin content or glycyrrhizin alone.

Quality control Metabolomics Botanical authentication

Optimal Research and Industrial Use Cases for Licoricesaponin J2 Based on Quantifiable Differentiation


Selective Antiviral Mechanism Studies Targeting H1N1 Influenza

Researchers investigating antiviral agents against influenza A (H1N1) can utilize Licoricesaponin J2 as a tool compound due to its demonstrated inhibitory activity at 100 µM without significant cytotoxicity in MDCK cells [1]. This favorable selectivity profile supports its use in time-of-addition assays, viral protein expression studies, and host-virus interaction mapping where confounding cytotoxic effects must be minimized. Procurement of high-purity Licoricesaponin J2 (≥98% HPLC) is essential for generating reproducible dose-response curves and for validating putative targets identified in screening campaigns [2].

Structure-Activity Relationship (SAR) Dissection of Licorice Triterpene Saponins

The unique structural features of Licoricesaponin J2 (24-hydroxy, 11-deoxo) make it an indispensable comparator for glycyrrhizin and other licorice saponins in SAR studies [3][4]. Investigators seeking to decouple antiviral or anti-inflammatory activity from mineralocorticoid-related side effects can employ Licoricesaponin J2 as a negative control for 11-oxo-dependent pathways. Additionally, its glycosylation pattern (two glucuronic acid units) allows for the systematic evaluation of sugar moiety contributions to membrane permeability and target engagement.

Authentication and Quality Control of Licorice-Derived Botanical Products

Quality control laboratories and herbal supplement manufacturers can implement targeted LC-MS/MS methods for Licoricesaponin J2 as a marker compound to authenticate and differentiate wild-sourced versus cultivated licorice materials [5]. This application is supported by metabolomic evidence demonstrating that Licoricesaponin J2/G2 abundance varies significantly between ecotypes, providing a more nuanced quality metric than total glycyrrhizin content. Use of a certified reference standard ensures accurate quantification and method validation.

Technical Documentation Hub

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